molecular formula C11H21N3O2 B15291249 2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide

2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide

Katalognummer: B15291249
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: IATFKQHPDYAEAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethyl group, an oxan-4-yl group, and a hydroxyethanimidamide moiety, making it a unique structure for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cyclopropylmethylamine with oxan-4-ylmethyl chloride under basic conditions to form the intermediate (cyclopropylmethyl)[(oxan-4-yl)methyl]amine . This intermediate is then reacted with hydroxyethanimidamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or oxan-4-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H21N3O2

Molekulargewicht

227.30 g/mol

IUPAC-Name

2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H21N3O2/c12-11(13-15)8-14(7-9-1-2-9)10-3-5-16-6-4-10/h9-10,15H,1-8H2,(H2,12,13)

InChI-Schlüssel

IATFKQHPDYAEAC-UHFFFAOYSA-N

Isomerische SMILES

C1CC1CN(C/C(=N\O)/N)C2CCOCC2

Kanonische SMILES

C1CC1CN(CC(=NO)N)C2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.